N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide
CAS No.: 923464-71-5
Cat. No.: VC5497042
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923464-71-5 |
|---|---|
| Molecular Formula | C13H10N2OS2 |
| Molecular Weight | 274.36 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H10N2OS2/c1-8(16)14-12-9(6-7-17-12)13-15-10-4-2-3-5-11(10)18-13/h2-7H,1H3,(H,14,16) |
| Standard InChI Key | HOARXYYLYUOEPJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide (molecular formula: C₁₃H₁₁N₂OS₂, molecular weight: 291.37 g/mol) consists of two fused aromatic systems:
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A thiophene ring (C₄H₃S) substituted at the 2-position with an acetamide group (-NHCOCH₃).
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A benzo[d]thiazole moiety (C₇H₄NS) attached at the 3-position of the thiophene.
The benzo[d]thiazole component contributes to planar rigidity, while the acetamide group introduces hydrogen-bonding capabilities, critical for interactions with biological targets .
Physicochemical Properties
Though experimental data for the exact compound are sparse, analogs such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibit:
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LogP values: 2.8–3.5 (moderate lipophilicity, favoring membrane permeability) .
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Melting points: 180–220°C (typical for crystalline acetamide derivatives) .
Synthetic Methodologies
Pd-Catalyzed Cross-Coupling
The synthesis of benzothiazole-acetamide hybrids often employs Suzuki-Miyaura coupling, leveraging palladium catalysts to couple arylboronic acids with halogenated precursors. For example:
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Protection of amino groups: Acylation of 2-amino-6-bromobenzothiazole with acetic anhydride enhances reaction yields by reducing nucleophilic interference .
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Coupling with thiophene derivatives: Reaction with 3-bromothiophene-2-acetamide under Pd(0) catalysis yields the target scaffold .
Table 1: Representative Synthetic Yields for Analogous Compounds
| Compound | Yield (%) | Conditions |
|---|---|---|
| N-(6-(p-Tolyl)benzothiazol-2-yl)acetamide | 78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)propanamide | 65 | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C |
Biological Activities and Mechanisms
Urease Inhibition
Benzothiazole-acetamide derivatives exhibit potent urease inhibition, a key therapeutic target for Helicobacter pylori infections. In a study of N-(6-arylbenzo[d]thiazol-2-yl)acetamides:
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Compound 3b (IC₅₀ = 16.5 µg/mL) outperformed thiourea (IC₅₀ = 23.1 µg/mL) .
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Hydrophobic interactions with active-site residues (His593, Met637) and hydrogen bonding with PO₄ groups are critical for activity .
Table 2: Urease Inhibition Data for Select Analogs
| Compound | IC₅₀ (µg/mL) | Key Interactions |
|---|---|---|
| N-(6-(p-Tolyl)benzothiazol-2-yl)acetamide | 16.5 | His593, Met637, Glu252 |
| N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)butyramide* | 18.2* | Asp494, Lys156 (predicted) |
*Predicted based on structural similarity .
Molecular Docking and Structure-Activity Relationships
Binding Mode Analysis
Docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamides into urease (PDB: 4UBP) highlight:
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Site A (hydrophobic pocket): Benzothiazole rings engage in π-π stacking with Phe182 and Met588 .
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Site B (catalytic site): Acetamide carbonyls form hydrogen bonds with Lys156 (2.84 Å) and Glu252 (2.66 Å) .
Substituent Effects
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Electron-withdrawing groups (e.g., -NO₂) reduce activity by destabilizing charge transfer.
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Bulkier aryl groups improve hydrophobic contacts but may hinder solubility .
Pharmacological Applications and Future Directions
Antimicrobial Agents
Benzothiazole-acetamide hybrids show promise against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) .
Neuroprotective Candidates
Structural analogs inhibit acetylcholinesterase (AChE) in silico, suggesting potential for Alzheimer’s disease therapy .
Challenges and Optimization
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Solubility limitations: Introduce polar substituents (e.g., -OH, -SO₃H) without compromising permeability.
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Metabolic stability: Evaluate cytochrome P450 interactions to mitigate rapid clearance.
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